6,8-Dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family, known for its diverse pharmacological properties. The molecular formula of this compound is , and it has a molecular weight of 323.1 g/mol. The compound features a unique structure characterized by two chlorine substituents at the 6 and 8 positions and a fluorobenzyl group at the 3 position, contributing to its distinct chemical properties and potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The synthesis of 6,8-dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone can be achieved through various methodologies, typically involving condensation reactions. Common starting materials include substituted anilines and quinazolinones.
6,8-Dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone features a fused bicyclic structure comprising a benzene ring and a pyrimidine-like ring. The presence of chlorine atoms at specific positions enhances its reactivity and biological activity.
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)F
ZPZRAWOUHMPTSG-UHFFFAOYSA-N
.The chemical reactivity of 6,8-dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone can be analyzed through various typical reactions of quinazolinones:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 6,8-dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone involves interactions with various biological targets:
The compound's physical and chemical properties make it suitable for various applications in research and pharmaceutical development.
6,8-Dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone has several scientific uses:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1